4-Hydrazinyl-3-(trifluoromethyl)benzonitrile 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 184163-56-2
VCID: VC0068623
InChI: InChI=1S/C8H6F3N3/c9-8(10,11)6-3-5(4-12)1-2-7(6)14-13/h1-3,14H,13H2
SMILES: C1=CC(=C(C=C1C#N)C(F)(F)F)NN
Molecular Formula: C8H6F3N3
Molecular Weight: 201.152

4-Hydrazinyl-3-(trifluoromethyl)benzonitrile

CAS No.: 184163-56-2

Cat. No.: VC0068623

Molecular Formula: C8H6F3N3

Molecular Weight: 201.152

* For research use only. Not for human or veterinary use.

4-Hydrazinyl-3-(trifluoromethyl)benzonitrile - 184163-56-2

Specification

CAS No. 184163-56-2
Molecular Formula C8H6F3N3
Molecular Weight 201.152
IUPAC Name 4-hydrazinyl-3-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C8H6F3N3/c9-8(10,11)6-3-5(4-12)1-2-7(6)14-13/h1-3,14H,13H2
Standard InChI Key AGGXBOOGNPKSRU-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C#N)C(F)(F)F)NN

Introduction

Chemical Properties and Structure

Identification and Basic Properties

4-Hydrazinyl-3-(trifluoromethyl)benzonitrile is an organic compound with the CAS registry number 184163-56-2. It possesses a molecular formula of C8H6F3N3 and a molecular weight of approximately 201.152 g/mol. The compound is also known by its synonym 4-Hydrazino-3-(trifluoromethyl)benzonitrile in chemical literature. This compound belongs to the class of substituted benzonitriles that incorporate both nitrogen-containing functional groups and fluorine substituents.

Structural Characteristics

The molecular structure of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile features a benzene ring with three key substituents: a hydrazinyl group (-NH-NH2) at position 4, a trifluoromethyl group (-CF3) at position 3, and a nitrile group (-CN) attached to the benzene ring. This specific arrangement of functional groups contributes to the compound's chemical reactivity and potential applications in various fields.

Table 1: Chemical Identifiers of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile

Identifier TypeValue
CAS Number184163-56-2
Molecular FormulaC8H6F3N3
Molecular Weight201.152 g/mol
IUPAC Name4-hydrazinyl-3-(trifluoromethyl)benzonitrile
Standard InChIInChI=1S/C8H6F3N3/c9-8(10,11)6-3-5(4-12)1-2-7(6)14-13/h1-3,14H,13H2
Standard InChIKeyAGGXBOOGNPKSRU-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1C#N)C(F)(F)F)NN
PubChem Compound ID40427114

Physical Properties

The physical properties of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile significantly influence its handling, storage, and applications. The compound requires specific storage conditions including a dark place, under an inert atmosphere, and in a freezer at -20°C to maintain its stability. These storage requirements suggest potential sensitivity to light, oxygen, and temperature, which are important considerations for both research and industrial applications.

Synthesis Methods

Related Synthetic Pathways

Synthesis of related compounds, such as 4-chloro-3-(trifluoromethyl)phenylisocyanate, involves reactions with trifluoromethyl-substituted starting materials and hydrazine hydrate . This suggests that the synthesis of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile might similarly involve the use of hydrazine hydrate as a key reagent to introduce the hydrazinyl group.

A potential synthetic pathway might include the following steps:

  • Starting with an appropriately substituted trifluoromethyl benzene derivative

  • Introduction of the nitrile group through appropriate reactions

  • Addition of the hydrazinyl group using hydrazine hydrate under controlled conditions

Common solvents employed in such syntheses include ethanol or water under reflux conditions. The exact reaction conditions would need to be optimized for yield and purity in both laboratory and industrial settings.

Applications

Pharmaceutical Research

4-Hydrazinyl-3-(trifluoromethyl)benzonitrile has shown significant potential in pharmaceutical research, particularly as an inhibitor of cholinesterases, which are enzymes crucial in neurotransmission. Derivatives of this compound have demonstrated potential as inhibitors of acetylcholinesterase and butyrylcholinesterase, making them relevant candidates for treating neurodegenerative diseases such as Alzheimer's disease.

The hydrazinyl group in the compound structure makes it a potential starting material for synthesizing various nitrogen-containing heterocycles, which are prevalent in many pharmaceutical compounds. The presence of the trifluoromethyl group, a common pharmacophore in medicinal chemistry, can enhance the metabolic stability and binding affinity of resulting drug candidates.

Electrochemistry and Battery Technology

Another notable application of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile is in the field of electrochemistry. The compound has been utilized as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high-voltage lithium-ion batteries. When incorporated into battery systems, it forms a protective film that effectively reduces impedance, thereby enhancing both the efficiency and lifespan of the battery.

This application highlights the compound's potential beyond pharmaceutical research, demonstrating its versatility in materials science and energy storage technologies. The specific chemical properties that make it effective in this application include its ability to form stable films and interact favorably with electrode materials.

Biological Activity

Enzymatic Inhibition

The primary biological activity documented for 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile is its ability to inhibit cholinesterase enzymes. These enzymes play critical roles in the nervous system by breaking down the neurotransmitter acetylcholine, and their inhibition can have significant therapeutic implications for conditions characterized by cholinergic deficit.

The inhibitory activity of this compound against acetylcholinesterase and butyrylcholinesterase makes it particularly relevant for neurodegenerative disease research. The specific structural features contributing to this activity likely include the hydrazinyl group, which can interact with the esteratic site of the enzymes, and the trifluoromethyl group, which may enhance binding through hydrophobic interactions.

Comparative Analysis

Comparison with Related Compounds

4-Hydrazinyl-3-(trifluoromethyl)benzonitrile shares structural similarities with other substituted benzonitriles and trifluoromethyl-containing compounds. A related compound, 4-Hydroxy-3-(trifluoromethyl)benzonitrile, differs only in the replacement of the hydrazinyl group with a hydroxyl group . This subtle structural difference likely results in distinct chemical properties and biological activities.

Table 2: Comparison of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile with Related Compounds

CompoundMolecular FormulaKey Structural DifferenceNotable Properties
4-Hydrazinyl-3-(trifluoromethyl)benzonitrileC8H6F3N3Hydrazinyl group at position 4Cholinesterase inhibition, battery additive
4-Hydroxy-3-(trifluoromethyl)benzonitrileC8H4F3NOHydroxyl group at position 4Different hazard profile, different applications
4-chloro-3-(trifluoromethyl)phenylisocyanateC8H3ClF3NOChloro group at position 4, isocyanate instead of nitrileDifferent reactivity, different synthesis method

This comparison highlights how subtle structural variations can lead to significant differences in chemical behavior and applications. The hydrazinyl group in 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile provides unique reactivity that distinguishes it from its structural analogs.

Current Research and Future Directions

Current Research Focus

Current research involving 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile primarily focuses on its applications in two main areas:

  • Pharmaceutical development, particularly as enzyme inhibitors for neurodegenerative diseases

  • Advanced materials for energy storage, specifically as additives for high-voltage lithium-ion batteries

These research directions leverage the compound's unique structural features and reactivity to address challenges in medicine and materials science.

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